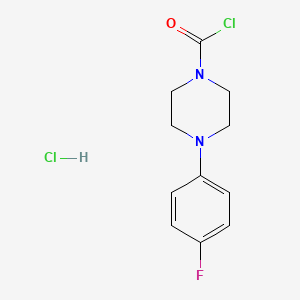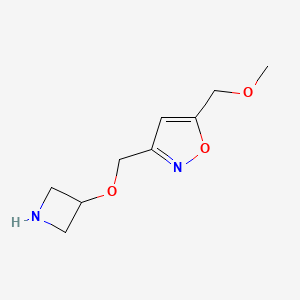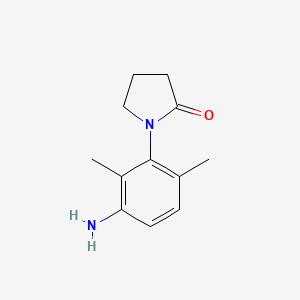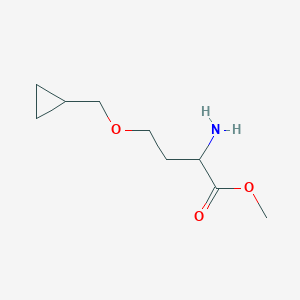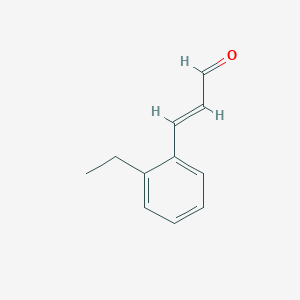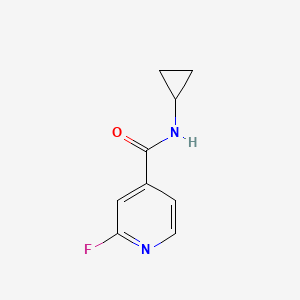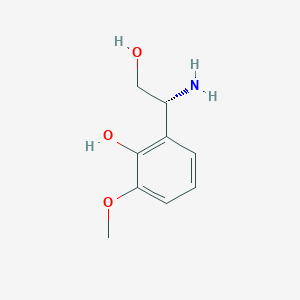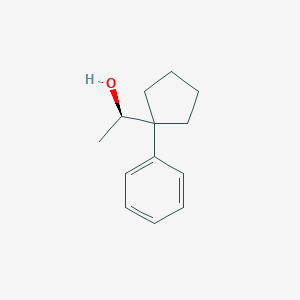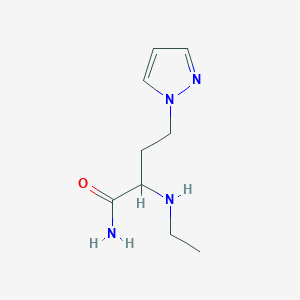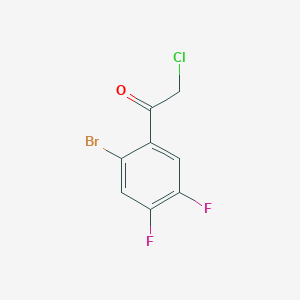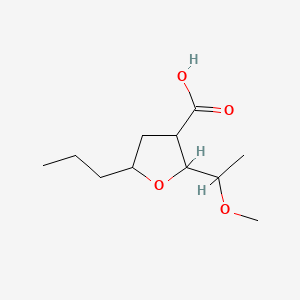
2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid is an organic compound that belongs to the oxolane family. Oxolanes are five-membered cyclic ethers, and this particular compound features a methoxyethyl group and a propyl group attached to the oxolane ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diol or a hydroxy acid, in the presence of an acid catalyst. The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acid catalysts like sulfuric acid or p-toluenesulfonic acid
Solvents: Polar solvents such as methanol or ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The methoxyethyl and propyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methoxyethyl)-5-methyloxolane-3-carboxylic acid
- 2-(1-Methoxyethyl)-5-ethyloxolane-3-carboxylic acid
- 2-(1-Methoxyethyl)-5-butyl-oxolane-3-carboxylic acid
Uniqueness
2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid is unique due to its specific functional groups and structural configuration. The presence of the methoxyethyl and propyl groups imparts distinct chemical properties, making it suitable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C11H20O4 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
2-(1-methoxyethyl)-5-propyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H20O4/c1-4-5-8-6-9(11(12)13)10(15-8)7(2)14-3/h7-10H,4-6H2,1-3H3,(H,12,13) |
Clé InChI |
HPMUPZHJLMUMGV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(C(O1)C(C)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



